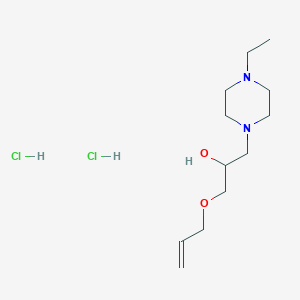
5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid
Overview
Description
5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid, also known as fluorocitrate, is a synthetic compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme aconitase, which plays a crucial role in the citric acid cycle.
Mechanism of Action
5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid inhibits the enzyme aconitase by binding to the active site of the enzyme. Aconitase is an iron-sulfur cluster-containing enzyme that catalyzes the conversion of citrate to isocitrate in the citric acid cycle. Inhibition of aconitase by 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid disrupts the citric acid cycle and leads to a decrease in ATP production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid depend on the cell type and concentration used. In general, aconitase inhibition by 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid leads to a decrease in ATP production, an increase in oxidative stress, and activation of apoptotic pathways. It has also been shown to modulate the activity of transcription factors such as hypoxia-inducible factor 1-alpha (HIF-1α) and nuclear factor-kappa B (NF-κB).
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid in lab experiments is its specificity for aconitase inhibition. This allows researchers to investigate the role of aconitase in cellular processes without affecting other enzymes in the citric acid cycle. However, the high potency of 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid can also be a limitation, as it can lead to non-specific effects at high concentrations. Additionally, the use of 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid in vivo can be challenging due to its low solubility and stability.
Future Directions
There are several future directions for research on 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid. One area of interest is the role of aconitase in cancer metabolism and the potential use of aconitase inhibitors such as 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid as anti-cancer agents. Another area of interest is the development of more potent and selective aconitase inhibitors for use in both in vitro and in vivo experiments. Finally, the use of 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid in combination with other inhibitors or therapies could lead to novel treatments for a variety of diseases.
Scientific Research Applications
5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid has been widely used as a tool in scientific research to investigate the role of aconitase in cellular metabolism and signaling pathways. It has been used to study the effects of aconitase inhibition on cellular functions such as energy metabolism, oxidative stress, and apoptosis. It has also been used to investigate the role of aconitase in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(2E,4E)-5-(4-fluorophenyl)-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h2-8H,1H3,(H,14,15)/b3-2+,9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCWCVGICATMKV-VHYPUYLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4696716.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)



![N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4696755.png)
![(4-methoxyphenyl){4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenyl}amine](/img/structure/B4696756.png)
![2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4696765.png)
![N~2~-(2-bromophenyl)-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4696777.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide](/img/structure/B4696779.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-methylhexyl)urea](/img/structure/B4696786.png)
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4696787.png)
![2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate](/img/structure/B4696792.png)